1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one
Description
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 6-position, a piperazine ring at the 2-position, and a phenylethanone moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and central nervous system (CNS)-targeting agents . The bromine substituent enhances electron-withdrawing effects and may improve binding affinity to biological targets due to its polarizable halogen bond interactions . The piperazine ring contributes to solubility and conformational flexibility, while the phenylethanone group introduces hydrophobic interactions critical for receptor binding .
Properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWJVBBKHKOTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one typically involves multi-step procedures. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium tert-butoxide in DMSO (dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce a dehalogenated product. Substitution reactions can introduce various functional groups, such as azides or alkoxides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methoxy-Substituted Analogue: 1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one
This compound (G856-8982) replaces the bromine at the 6-position with a methoxy group. The methoxy substitution reduces molecular weight (375.47 g/mol vs. 422.3 g/mol for the bromo analogue) and alters electronic properties, increasing electron density on the benzothiazole ring. This modification may reduce halogen bonding but enhance π-π stacking interactions. The compound is used in high-throughput screening for drug discovery .
Sulfonyl-Modified Piperazine Derivative: 1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenylethan-1-one
Replacing the benzothiazole group with a methanesulfonyl substituent on piperazine introduces strong polarity and hydrogen-bonding capacity. This increases aqueous solubility but may reduce membrane permeability. The molecular weight (C13H17N3O3S) is 311.36 g/mol, significantly lower than the target compound, suggesting divergent pharmacokinetic profiles .
Fluorinated and Biphenyl Derivatives
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-bromophenyl)ethan-1-one
This analogue features a fluorobenzyl group on piperazine and a 3-bromophenyl ethanone moiety. The fluorine atom enhances metabolic stability, while the bromophenyl group introduces steric bulk. NMR data (δ 7.4–7.6 ppm for aromatic protons) indicate distinct electronic environments compared to the target compound’s benzothiazole system .
2-Amino-1-(4-(3-(Difluoromethyl)phenyl)piperazin-1-yl)-2-phenylethan-1-one
The difluoromethyl group on the phenyl ring increases lipophilicity (logP ~3.2) and may enhance blood-brain barrier penetration. LC-MS data (m/z 346.17 [M+H]+) confirm a lower molecular weight than the bromo-benzothiazole compound, suggesting divergent therapeutic applications .
Biological Activity
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The structure of this compound features a benzothiazole moiety and a piperazine ring, which are known for their diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C14H16BrN3OS, with a molecular weight of approximately 340.24 g/mol. The presence of the bromine atom at the 6-position of the benzothiazole ring is significant, as it may enhance biological activity through various mechanisms.
Biological Activities
Research indicates that benzothiazole derivatives exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits antibacterial and antifungal properties against various pathogens. |
| Anticancer | Potential cytotoxic effects on cancer cell lines, inhibiting proliferation. |
| Anti-inflammatory | May reduce inflammatory responses through modulation of cytokine release. |
| Antitubercular | Some derivatives have shown activity against Mycobacterium tuberculosis. |
Case Studies
-
Antimicrobial Activity:
A study evaluating various benzothiazole derivatives found that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.015 to 0.25 μg/mL for clinical isolates . -
Cytotoxicity Against Cancer Cell Lines:
In vitro studies have shown that related compounds exhibit cytotoxic effects on human cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells, with IC50 values indicating effective inhibition of cell growth . -
Neuroprotective Effects:
Preliminary findings suggest that benzothiazole derivatives may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential use in neurodegenerative disease therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures:
- Formation of the benzothiazole core from 2-amino thiophenol and an appropriate aldehyde or ketone.
- Bromination at the 6-position using brominating agents.
- Reaction with piperazine to form the piperazinyl-benzothiazole intermediate.
- Final reaction with phenylethanone under controlled conditions.
Q & A
What are the key synthetic routes for 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one, and how can reaction conditions be optimized?
Level: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves multi-step reactions starting from halogenated benzothiazole precursors and functionalized piperazine derivatives. A common approach includes:
- Step 1: Bromination of 1,3-benzothiazole at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) to ensure regioselectivity .
- Step 2: Coupling the bromobenzothiazole with piperazine via nucleophilic aromatic substitution, often requiring anhydrous solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) .
- Step 3: Introducing the phenylethanone moiety through a Friedel-Crafts acylation or alkylation, using reagents like acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Optimization Strategies:
- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of intermediates .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for SNAr mechanisms .
- Purification: Silica gel chromatography or recrystallization improves purity (>95%) .
Which spectroscopic and crystallographic techniques are critical for structural characterization, and how should data be interpreted?
Level: Basic (Analytical Chemistry)
Answer:
- 1H/13C NMR: Key for confirming substituent positions. For example:
- X-ray Crystallography: Resolves bond angles and packing motifs. The title compound’s piperazine ring adopts a chair conformation, with Br···π interactions stabilizing the crystal lattice .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 430.02) .
Data Interpretation Tips:
- Compare experimental spectra with computed data (e.g., PubChem’s InChI key) .
- Use software like Mercury for crystallographic refinement .
How should researchers design biological activity assays for this compound, particularly in antimicrobial or anticancer studies?
Level: Advanced (Pharmacological Evaluation)
Answer:
- Antimicrobial Assays:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Mechanistic Studies: Assess membrane disruption via SYTOX Green uptake or β-galactosidase leakage assays .
- Anticancer Screening:
- Cell Viability: MTT assay on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 μM indicate potency .
- Apoptosis Analysis: Annexin V/PI staining and caspase-3 activation via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
